molecular formula C11H14N2 B13546554 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine

7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B13546554
M. Wt: 174.24 g/mol
InChI Key: BGBQXQSVKCJNGV-UHFFFAOYSA-N
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Description

7-(Pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is a partially saturated seven-membered azepine ring substituted with a pyridin-3-yl group. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis. Its saturated ring structure confers conformational flexibility, which may influence binding to biological targets or catalytic intermediates.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

7-pyridin-3-yl-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C11H14N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h4-5,7,9H,1-3,6,8H2

InChI Key

BGBQXQSVKCJNGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable amines and aldehydes, followed by cyclization to form the azepine ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent/Modification Key Applications/Reactivity Reference
7-(Pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine Pyridin-3-yl ring at position 7 Potential ligand for metalloenzymes; intermediate in heterocyclic synthesis
7-(Methylthio)-3,4,5,6-tetrahydro-2H-azepine Methylthio (-SCH₃) at position 7 Precursor for benzothiazine derivatives via one-pot synthesis; moderate reactivity in SNAr
7-(5'-Aminopentyl)-3,4,5,6-tetrahydro-2H-azepine Aminopentyl chain at position 7 Schiff base intermediate for catalytic hydrogenation to 1,11-undecanediamine
3-(4-Fluorophenyl)-tetrahydropyrido-thieno-pyrimidinone Fluorophenyl and fused thieno-pyrimidinone Anticancer or antimicrobial agent (hypothesized based on structural motifs)

Key Observations :

  • Reactivity : Methylthio-substituted azepines (e.g., 7-(methylthio)-3,4,5,6-tetrahydro-2H-azepine) undergo nucleophilic aromatic substitution (SNAr) to form benzothiazines, whereas pyridinyl-substituted analogues may favor coordination chemistry or cycloadditions due to lone-pair availability on nitrogen .
  • Synthetic Utility: The aminopentyl-substituted azepine in is tailored for reductive amination, whereas the pyridinyl variant’s applications remain underexplored but could involve metal-catalyzed cross-coupling .
Pharmacological and Industrial Relevance
  • Drug Design: Fluorophenyl and pyrimidinone derivatives () exhibit motifs common in kinase inhibitors, suggesting that the pyridinyl-azepine scaffold could be optimized for target binding .
  • Material Science: The aminopentyl-azepine’s conversion to diamine underscores its industrial utility, while pyridinyl variants may serve as ligands in asymmetric catalysis .

Biological Activity

The compound 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including data tables, case studies, and research findings.

Basic Information

PropertyValue
Molecular FormulaC₇H₁₁N₃
Molecular Weight137.182 g/mol
Density1.11 g/cm³
Boiling Point226.7 ºC
LogP0.856

Structural Characteristics

The structural formula of this compound features a pyridine ring attached to a tetrahydroazepine moiety, providing a unique scaffold for biological activity.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological properties:

  • Neuroleptic Activity : Some derivatives have shown effectiveness as neuroleptics used in treating psychotic disorders such as schizophrenia .
  • Antisecretory Activity : Certain compounds have demonstrated moderate antisecretory activity in animal models .
  • CCK2 Receptor Antagonism : Compounds related to this structure have been identified as selective antagonists for CCK2 receptors, which may have implications in treating gastrointestinal disorders .

Case Studies

  • Anticancer Activity : A study on pyridine derivatives indicated that modifications to the azepine structure could enhance anticancer efficacy by targeting specific pathways involved in tumor growth .
  • Inhibition of NAMPT : Research has highlighted the potential of pyridine-containing azepines in inhibiting nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial in cancer metabolism .

In Vitro and In Vivo Studies

In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. For instance:

  • Cytotoxicity Assay Results :
    • Cell Line: LCLC-103H
    • IC50 Values: Ranged from 4.39 µM to 1.71 µM for different derivatives .

Summary of Findings

The biological activity of this compound is promising due to its diverse pharmacological properties and potential therapeutic applications. The compound's ability to interact with critical biological pathways suggests further investigation is warranted.

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